3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1379844-78-6
VCID: VC6094817
InChI: InChI=1S/C23H19BrN2O4/c24-15-9-14(11-25-12-15)10-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11-12,20-21H,10,13H2,(H,26,29)(H,27,28)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CN=C4)Br)C(=O)O
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.319

3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

CAS No.: 1379844-78-6

Cat. No.: VC6094817

Molecular Formula: C23H19BrN2O4

Molecular Weight: 467.319

* For research use only. Not for human or veterinary use.

3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid - 1379844-78-6

Specification

CAS No. 1379844-78-6
Molecular Formula C23H19BrN2O4
Molecular Weight 467.319
IUPAC Name 3-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C23H19BrN2O4/c24-15-9-14(11-25-12-15)10-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11-12,20-21H,10,13H2,(H,26,29)(H,27,28)
Standard InChI Key NSKOYYOKRCZYHQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CN=C4)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-Bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-bromopyridin-3-yl)propanoic acid) features a stereogenic center at the C2 position of the propanoic acid chain. The Fmoc group protects the α-amino functionality, while the 5-bromopyridin-3-yl substituent introduces aromaticity and halogen-mediated reactivity. Key structural attributes include:

  • Molecular formula: C23H19BrN2O4\text{C}_{23}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{4}

  • Molecular weight: 467.3 g/mol

  • CAS registry: 1993328-92-9

The stereochemistry at C2 is critical for its application in enantioselective synthesis, with the (S)-enantiomer being the biologically relevant configuration in most peptide systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection, coupling, and deprotection steps:

  • Amino Protection: The α-amino group of 3-(5-bromopyridin-3-yl)-alanine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water).

  • Carboxylic Acid Activation: The propanoic acid moiety is activated as a pentafluorophenyl ester for subsequent peptide coupling .

  • Purification: Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Yield optimization studies indicate that maintaining anhydrous conditions during Fmoc protection improves yields by 15–20% compared to aqueous methods.

Scalability and Industrial Relevance

Bench-scale syntheses report gram-scale production with >85% purity post-purification . Industrial-scale manufacturing remains limited due to the compound’s niche applications, though contract research organizations (CROs) offer custom synthesis services at milligram-to-kilogram scales.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres at −20°C for >2 years. The Fmoc group is base-labile, requiring neutral to mildly acidic storage conditions (pH 4–7) .

Crystallographic Data

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound’s primary application lies in SPPS, where it serves as a protected building block:

  • Coupling Efficiency: Activated esters (e.g., HATU/DIPEA) achieve >95% coupling yields in model peptides.

  • Orthogonal Deprotection: The Fmoc group is removed using 20% piperidine in DMF, leaving other functional groups intact .

Pharmaceutical Intermediates

The 5-bromopyridine moiety enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing pharmacophores. Notable examples include:

  • Kinase Inhibitors: Incorporation into ATP-binding site-targeting scaffolds .

  • PROTACs: Serves as a linker component in proteolysis-targeting chimeras .

Comparative Analysis with Structural Analogs

Property3-(5-Bromopyridin-3-yl) Derivative 3-(2-Bromophenyl) Analog 3-(5-Bromo-2-chlorophenyl) Analog
Molecular FormulaC23H19BrN2O4\text{C}_{23}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{4}C24H20BrNO4\text{C}_{24}\text{H}_{20}\text{Br}\text{N}\text{O}_{4}C24H19BrClNO4\text{C}_{24}\text{H}_{19}\text{Br}\text{Cl}\text{N}\text{O}_{4}
Molecular Weight (g/mol)467.3466.3500.8
SPPS CompatibilityExcellentModerateLimited
Cross-Coupling ReactivityHigh (pyridine-directed)LowModerate

The pyridine derivative exhibits superior metallation kinetics in cross-coupling reactions compared to phenyl analogs .

Emerging Research Directions

Bioconjugation Chemistry

Recent studies exploit the bromopyridine moiety for site-specific protein labeling via SNAr reactions with cysteine thiols . This application positions the compound as a valuable tool in antibody-drug conjugate (ADC) development.

Computational Modeling

Molecular dynamics simulations predict favorable binding to PD-L1 (programmed death-ligand 1), suggesting potential in immunotherapy. Experimental validation remains pending .

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